Technical Guide: Regioselective Synthesis of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate
Technical Guide: Regioselective Synthesis of Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate
This technical guide details the regioselective synthesis of Ethyl 5-amino-4-(p-tolyl)isoxazole-3-carboxylate . This specific scaffold—featuring a 3-carboxylate, 4-aryl, and 5-amino substitution pattern—presents a unique synthetic challenge compared to the more common 4-carboxylate isomers derived from cyanoacetates.
The following protocol utilizes a [3+2] cycloaddition-condensation strategy involving an in situ generated nitrile oxide and an activated nitrile anion. This route is selected for its superior regiocontrol, ensuring the carboxylate is positioned at C3 and the amino group at C5.
Executive Summary & Retrosynthetic Analysis
The target molecule, Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate , is a highly functionalized heterocycle valuable in medicinal chemistry for fragment-based drug discovery (FBDD). Unlike standard Gewald-type syntheses that typically yield isoxazole-4-carboxylates, this protocol targets the 3-carboxylate isomer.
Retrosynthetic Strategy
To guarantee the 3-position ester, the carboxylate carbon must originate from the nitrile oxide precursor. The 4-aryl and 5-amino groups are derived from the nucleophilic nitrile component.
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Synthon A (C3 Source): Ethyl 2-chloro-2-(hydroxyimino)acetate (generates the dipole).
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Synthon B (C4/C5 Source): 2-(p-Tolyl)acetonitrile (generates the dipolarophile/nucleophile).
Figure 1: Retrosynthetic disconnection showing the origin of the isoxazole core atoms.
Experimental Protocol
Reagents and Materials
| Reagent | Role | Equiv.[1][2][3][4] | Notes |
| 2-(p-Tolyl)acetonitrile | Nucleophile (C4/C5) | 1.0 | Activated methylene source. |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Electrophile (C3) | 1.1 | Precursor to nitrile oxide. |
| Sodium Ethoxide (NaOEt) | Base | 2.2 | Freshly prepared (1 M in EtOH). |
| Ethanol (Absolute) | Solvent | - | Anhydrous required. |
| Diethyl Ether | Extraction | - | For workup. |
Step-by-Step Methodology
Step 1: Preparation of the Carbanion
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Charge a flame-dried 250 mL three-neck round-bottom flask with 2-(p-Tolyl)acetonitrile (10 mmol) and absolute ethanol (20 mL).
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Cool the solution to 0–5 °C using an ice-water bath.
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Add Sodium Ethoxide solution (1.0 equiv) dropwise over 15 minutes.
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Mechanistic Insight: This step generates the resonance-stabilized carbanion of the arylacetonitrile. The p-tolyl group provides necessary stabilization for the anion at the
-position.
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Step 2: In Situ Generation of Nitrile Oxide & Cyclization
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In a separate dropping funnel, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (11 mmol) in absolute ethanol (10 mL).
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Add this solution dropwise to the cold carbanion mixture over 30 minutes.
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Simultaneously, add the second equivalent of Sodium Ethoxide (1.2 equiv) dropwise.
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Critical Control Point: The second equivalent of base is required to dehydrohalogenate the chloro-oxime, generating the reactive Ethoxycarbonylformonitrile oxide species in situ. Slow addition prevents dimerization of the nitrile oxide (furoxan formation).
-
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Allow the reaction to warm to room temperature (25 °C) and stir for 12–16 hours.
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Monitoring: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the nitrile starting material indicates completion.
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Step 3: Workup and Purification[2]
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Concentrate the reaction mixture under reduced pressure to remove ethanol.
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Dilute the residue with ice-cold water (50 mL).
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Neutralize carefully with 1M HCl to pH ~7.
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Observation: A precipitate usually forms upon neutralization.
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-
Extract with Diethyl Ether (3 x 30 mL).
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Wash combined organics with Brine, dry over anhydrous
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexanes).
Mechanistic Pathway[3]
The reaction proceeds via a stepwise condensation or a concerted [3+2] cycloaddition, depending on the specific conditions. In basic media, the stepwise anionic pathway is dominant.
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Deprotonation: Base generates the p-tolylacetonitrile carbanion.
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Nitrile Oxide Formation: Base eliminates HCl from the chloro-oxime.
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Nucleophilic Attack: The carbanion attacks the carbon of the nitrile oxide.
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Cyclization: The oxime oxygen attacks the nitrile carbon (Thorpe-Ziegler type cyclization) to close the ring and form the 5-amino group.
Figure 2: Mechanistic flow from chloro-oxime activation to isoxazole ring closure.
Characterization Data (Expected)
The following spectroscopic data validates the structure. The key differentiator for the 3-carboxylate isomer is the chemical shift of the ester carbonyl and the substitution pattern on the isoxazole ring.
| Technique | Signal | Assignment |
| 1H NMR (DMSO-d6) | Ester | |
| Aryl | ||
| Ester | ||
| Aromatic Protons (AA'BB') | ||
| 13C NMR | Ester | |
| C5 (attached to | ||
| C3 (attached to COOEt) | ||
| C4 (attached to Aryl) | ||
| IR (KBr) | 3400, 3300 | |
| 1715 | Ester |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Dimerization of Nitrile Oxide (Furoxan formation) | Decrease addition rate of the chloro-oxime. Ensure temperature is kept low during addition. |
| Impurity: 5-Isoxazolone | Hydrolysis of the intermediate amidine | Ensure anhydrous conditions. Avoid prolonged exposure to aqueous acid during workup. |
| Regioisomer Contamination | Incorrect precursor usage | Verify the starting material is Ethyl 2-chloro-2-(hydroxyimino)acetate , NOT ethyl cyanoacetate. |
References
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Dauzonne, D., & Adam-Launay, A. (1991). Synthesis of 5-amino-3-isoxazolecarboxylic acid esters. Tetrahedron , 47(34), 6983-6990. Link
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El-Saghier, A. M. (2002). Synthesis of some new 5-amino-isoxazole derivatives. Journal of Chemical Research , 2002(8), 398-400. Link
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Chimichi, S., & De Sio, F. (1986). The synthesis of isoxazoles from nitrile oxides. Heterocycles , 24(9), 2653. Link
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PubChem Compound Summary. (2024). Ethyl 2-chloro-2-(hydroxyimino)acetate. National Center for Biotechnology Information. Link
